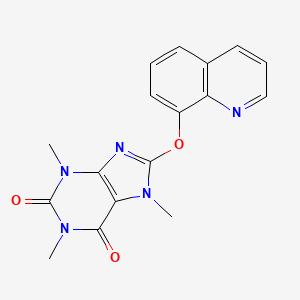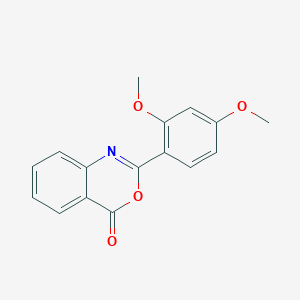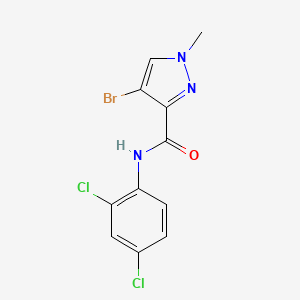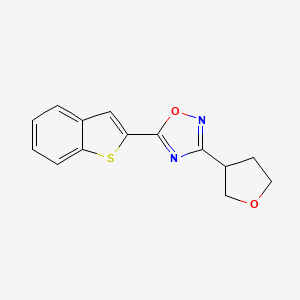
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22,942, is a potent and selective antagonist of the dopamine D3 receptor. This compound has been the focus of considerable scientific research due to its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders.
Mécanisme D'action
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of the dopamine D3 receptor, which is thought to play a key role in the reinforcing effects of drugs of abuse. By blocking the activity of this receptor, this compound is able to reduce the rewarding effects of drugs like cocaine, making them less attractive to users.
Biochemical and Physiological Effects:
In addition to its effects on drug addiction, this compound has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have neuroprotective properties, potentially making it useful in the treatment of neurodegenerative disorders like Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other disorders. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
Orientations Futures
There are several potential future directions for research on 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione. For example, further studies could explore its potential therapeutic applications in the treatment of other psychiatric disorders, such as depression or anxiety. Additionally, research could focus on developing more potent analogs of this compound, which may be more effective at reducing drug-seeking behavior and other symptoms of addiction. Finally, studies could investigate the long-term effects of this compound on brain function and behavior, in order to better understand its potential risks and benefits.
Méthodes De Synthèse
The synthesis of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 8-hydroxyquinoline with 3,7-dimethylxanthine, followed by the addition of ethyl chloroformate to form the corresponding carbamate. The carbamate is then treated with sodium hydride and methyl iodide to yield the final product.
Applications De Recherche Scientifique
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that this compound is able to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for this disorder.
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-quinolin-8-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)25-11-8-4-6-10-7-5-9-18-12(10)11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGBWDSALTUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC4=C3N=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)

![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)

